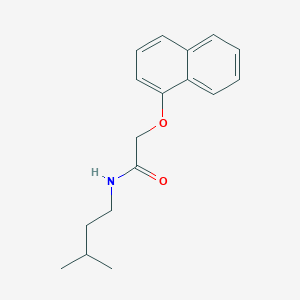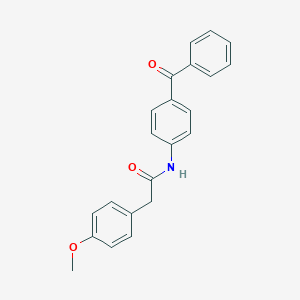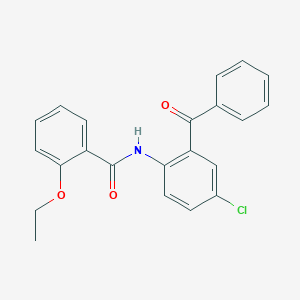
4-Ethylphenyl 2,5-dibromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2,5-dibromobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has two bromine atoms attached to the benzene ring. In
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2,5-dibromobenzoate is not fully understood. However, it is believed to act by disrupting the membrane integrity of microorganisms and insects, leading to their death.
Biochemical and Physiological Effects:
4-Ethylphenyl 2,5-dibromobenzoate has been found to have low toxicity levels in mammals. However, it may cause skin and eye irritation upon contact. It has also been found to have an inhibitory effect on the growth of certain microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethylphenyl 2,5-dibromobenzoate in lab experiments is its low toxicity levels in mammals. This makes it a safer alternative to other compounds that may have harmful effects on laboratory animals. However, its inhibitory effect on the growth of certain microorganisms may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-Ethylphenyl 2,5-dibromobenzoate. One potential area of research is its use as a disinfectant or pesticide. Further studies could investigate its effectiveness against different types of microorganisms and insects. Another potential area of research is its use in drug development. The compound's antimicrobial properties may make it a potential candidate for the development of new antibiotics. Additionally, the compound's mechanism of action could be further investigated to better understand its effects on microorganisms and insects.
Synthesemethoden
The synthesis of 4-Ethylphenyl 2,5-dibromobenzoate involves the reaction of 4-ethylphenol with 2,5-dibromobenzoyl chloride in the presence of a catalyst such as pyridine. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2,5-dibromobenzoate has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial properties and has been studied for its potential use as a disinfectant. It has also been studied for its potential use as a pesticide due to its insecticidal properties.
Eigenschaften
Molekularformel |
C15H12Br2O2 |
|---|---|
Molekulargewicht |
384.06 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C15H12Br2O2/c1-2-10-3-6-12(7-4-10)19-15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
XYBDOUXZHLJKBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




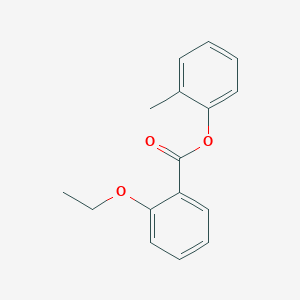

![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)

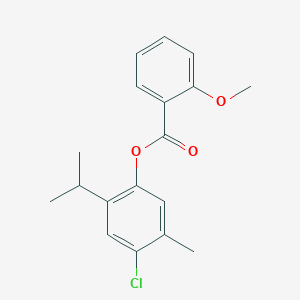
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)

